2,5,6-Trichloro-3-methylpyrimidin-4(3H)-one
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Overview
Description
2,5,6-Trichloro-3-methylpyrimidin-4(3H)-one is a chlorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trichloro-3-methylpyrimidin-4(3H)-one typically involves chlorination reactions. One common method is the chlorination of 3-methylpyrimidin-4(3H)-one using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and catalysts. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through various techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2,5,6-Trichloro-3-methylpyrimidin-4(3H)-one can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can be oxidized to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents at moderate temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Reduction Reactions: Products include partially or fully dechlorinated pyrimidine derivatives.
Oxidation Reactions: Products include oxidized pyrimidine derivatives with additional functional groups.
Scientific Research Applications
2,5,6-Trichloro-3-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5,6-Trichloro-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system involved. In drug development, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloropyrimidine: Another chlorinated pyrimidine with similar chemical properties.
3,5,6-Trichloro-2-pyridinol: A chlorinated pyridine derivative with different biological activity.
2,4-Dichloro-5-methylpyrimidine: A less chlorinated pyrimidine with different reactivity.
Uniqueness
2,5,6-Trichloro-3-methylpyrimidin-4(3H)-one is unique due to its specific chlorination pattern and the presence of a methyl group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
2,5,6-Trichloro-3-methylpyrimidin-4(3H)-one is a chlorinated pyrimidine derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its applications in medicinal chemistry and agricultural sciences. Its biological activity is linked to its interactions with various biomolecules, including enzymes and receptors.
Chemical Structure
The chemical formula for this compound is C₇H₅Cl₃N₂O. The presence of three chlorine atoms and a methyl group on the pyrimidine ring significantly influences its reactivity and biological interactions.
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. This interaction can alter the activity of these proteins, potentially leading to various pharmacological effects. The specific pathways depend on the biological system being studied and the intended application in drug development or agricultural use.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. It has been evaluated for its efficacy against several bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies suggest that the compound may inhibit bacterial growth through interference with metabolic pathways or by disrupting cellular processes .
Antiviral Potential
There is emerging evidence that this compound may possess antiviral activity. It has been investigated for its ability to inhibit viral replication in vitro. The exact mechanisms remain under study but may involve interference with viral enzymes or host cell interactions .
Case Studies
- Antimicrobial Efficacy : In a series of experiments, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones in agar diffusion assays, indicating potent antimicrobial activity at concentrations as low as 10 µg/mL .
- Antiviral Activity : A study focusing on the antiviral properties of chlorinated pyrimidines reported that this compound showed promising results against viral strains like influenza. The compound inhibited viral replication by disrupting the viral life cycle at the entry or replication stages .
Summary of Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Properties
IUPAC Name |
2,5,6-trichloro-3-methylpyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2O/c1-10-4(11)2(6)3(7)9-5(10)8/h1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYISNYYGONBDTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N=C1Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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